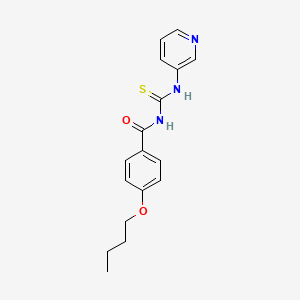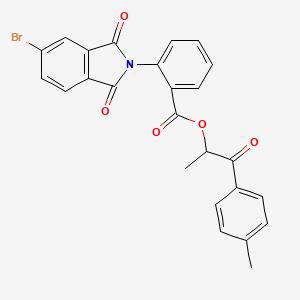![molecular formula C17H18ClNO6 B3936363 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene](/img/structure/B3936363.png)
2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene
Overview
Description
2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene is an organic compound with a complex structure that includes chloro, methoxy, phenoxy, ethoxy, and nitro functional groups
Preparation Methods
The synthesis of 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-(2-(4-methoxyphenoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene include:
2-Chloro-4-fluoro-1-[2-(4-methoxyphenoxy)ethoxy]benzene: This compound has a similar structure but with a fluorine atom instead of a nitro group.
2-Chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-(2-methyl-2-propanyl)benzene: This compound has a similar structure but with a different substituent on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-14-3-5-15(6-4-14)24-10-8-23-9-11-25-17-7-2-13(19(20)21)12-16(17)18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYQULKGQRYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936280.png)
![N-[3-({[(4-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3936290.png)

![1-[2-(2-Bromo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936307.png)
![1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B3936310.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3936327.png)
![6-Tert-butyl-2-(2-chlorobenzamido)-N-[(furan-2-YL)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936333.png)
![N-[(4-acetamidophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3936341.png)
![3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B3936344.png)
![3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3936347.png)
![1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
![6-tert-butyl-N-ethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936375.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
